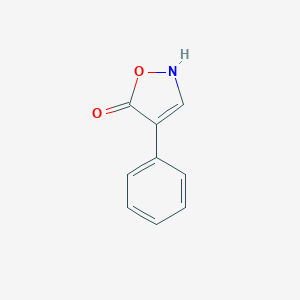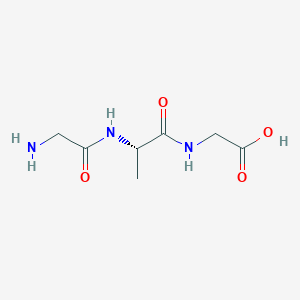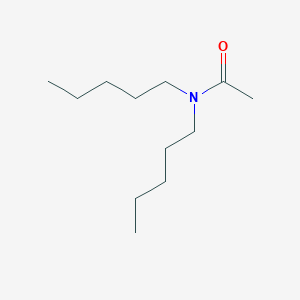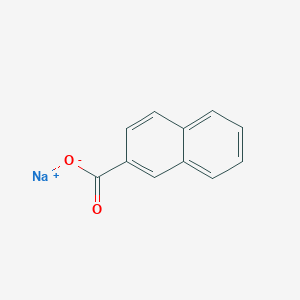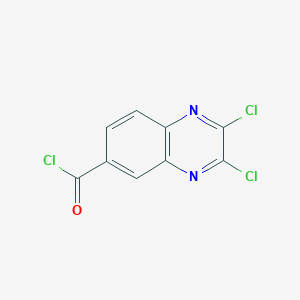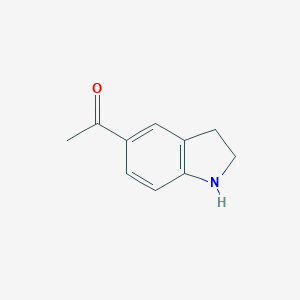![molecular formula C7H15ClN2 B096173 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 17783-50-5](/img/structure/B96173.png)
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Overview
Description
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound with the molecular formula C7H16Cl2N2. It is a derivative of diazabicyclooctane, characterized by the presence of a methyl group at the 8th position and two hydrochloride groups. This compound is known for its unique structural properties and is used in various chemical and biological applications.
Mechanism of Action
Target of Action
The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors in the nervous system.
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and formic acid, followed by methylation and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atoms in the bicyclic structure.
Reduction: Reduction reactions may target the imine groups, converting them to amine groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium azide or alkyl halides.
Major Products:
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: The primary amine derivatives.
Substitution: Various substituted diazabicyclooctane derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or ligand in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
- 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
Comparison: 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unique due to the presence of the methyl group at the 8th position, which can influence its reactivity and binding properties. Compared to DABCO and DBN, this compound may exhibit different catalytic or inhibitory effects due to its distinct structural features. The dihydrochloride form also enhances its solubility and stability in aqueous solutions, making it more suitable for certain applications.
Properties
CAS No. |
17783-50-5 |
|---|---|
Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
8-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-6-2-3-7(9)5-8-4-6;/h6-8H,2-5H2,1H3;1H |
InChI Key |
RQAHQTGRZQIGEC-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CNC2.Cl |
Canonical SMILES |
CN1C2CCC1CNC2.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
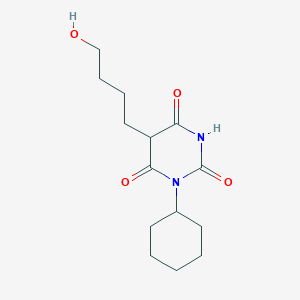
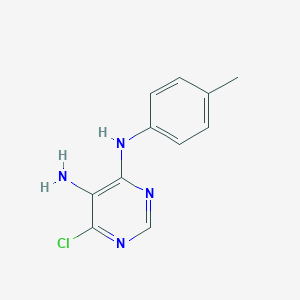
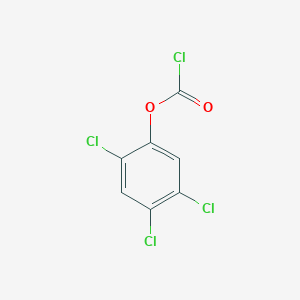
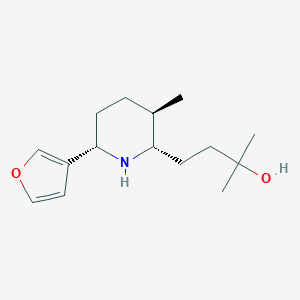
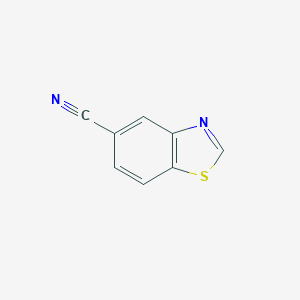
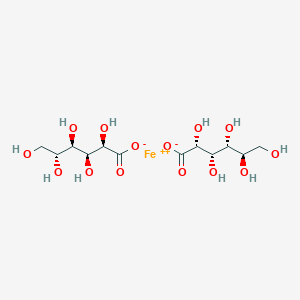
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
